tert-Butyl 3-chloro-1,2,3,6-tetrahydropyridine-1-carboxylate
Description
tert-Butyl 3-chloro-1,2,3,6-tetrahydropyridine-1-carboxylate is a bicyclic amine derivative featuring a tetrahydropyridine ring substituted with a chlorine atom at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. This compound is structurally characterized by its partially unsaturated six-membered ring, which confers reactivity for further functionalization, making it valuable in medicinal chemistry and drug synthesis.
Properties
Molecular Formula |
C10H16ClNO2 |
|---|---|
Molecular Weight |
217.69 g/mol |
IUPAC Name |
tert-butyl 3-chloro-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C10H16ClNO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
GKRDUWXXIOYCRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CC(C1)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 3-chloro-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves the functionalization of a Boc-protected tetrahydropyridine or related nitrogen heterocycles through selective chlorination at the 3-position. The general approach includes:
- Starting Material: Boc-protected tetrahydropyridine or pyrrolidine derivatives.
- Key Step: Introduction of the chlorine substituent via electrophilic substitution or halogenation reactions.
- Protection: The nitrogen atom is protected with the tert-butyl carbamate group to prevent undesired side reactions.
Literature-Reported Synthetic Routes
Chlorination of Boc-Protected Tetrahydropyridine
- A common approach involves the selective chlorination of the 3-position of a Boc-protected tetrahydropyridine ring.
- Chlorinating agents such as N-chlorosuccinimide (NCS) or thionyl chloride under controlled conditions can be employed.
- Reaction conditions typically involve mild temperatures (0 °C to room temperature) and inert solvents like dichloromethane or tetrahydrofuran (THF).
- The reaction is monitored by thin-layer chromatography (TLC) and purified by column chromatography.
Cyclization and Functionalization from Boc-Protected Precursors
- Starting from Boc-protected pyrrolidine or piperidine derivatives, ring functionalization followed by ring closure can afford the tetrahydropyridine scaffold.
- For example, a Boc-protected 3-hydroxypyrrolidine intermediate can be dehydrated under acidic conditions (e.g., para-toluenesulfonic acid in toluene with Dean-Stark apparatus) to form the tetrahydropyridine ring.
- Subsequent halogenation yields the 3-chloro derivative.
- This method offers high regioselectivity and good yields (up to 89-95% in related systems).
Specific Experimental Example (Adapted from Related Systems)
Analytical and Purification Techniques
- Purification: Flash column chromatography on silica gel is the preferred method, using gradients of ethyl acetate and petroleum ether.
- Characterization: Confirmed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry.
- Yields: Typically range from 70% to 95% depending on scale and reaction optimization.
Comparative Table of Preparation Methods
Research Data and Results Summary
- The dehydration of Boc-protected 2-hydroxypyrrolidine under acidic reflux conditions efficiently produces the tetrahydropyridine ring system with minimal side products.
- Subsequent chlorination with electrophilic chlorinating agents introduces the chlorine atom selectively at the 3-position.
- Reaction scale-up studies demonstrate reproducible yields and purity, with isolated yields up to 95% on a 5 mmol scale.
- Purified compounds exhibit expected spectroscopic signatures consistent with the proposed structure.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-chloro-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The tetrahydropyridine ring can be oxidized to form pyridine derivatives.
Reduction Reactions: The compound can be reduced to form tetrahydropyridine derivatives with different substituents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-chloro-1,2,3,6-tetrahydropyridine-1-carboxylate is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential biological activities. It can be used to synthesize analogs that may exhibit antimicrobial, antiviral, or anticancer properties .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives are investigated for their ability to interact with specific biological targets, such as enzymes or receptors, to modulate physiological processes .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It can be used as a precursor for the synthesis of agrochemicals, dyes, and polymers .
Mechanism of Action
The mechanism of action of tert-butyl 3-chloro-1,2,3,6-tetrahydropyridine-1-carboxylate depends on its specific application and the biological target it interacts with. Generally, the compound or its derivatives may bind to specific molecular targets, such as enzymes or receptors, to exert their effects. The binding can lead to the inhibition or activation of the target, resulting in a modulation of biological pathways and physiological processes .
Comparison with Similar Compounds
Key Compounds:
tert-Butyl 5-bromo-4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate () Substituents: Bromine (Br) at position 5, methyl (CH₃) at position 3. Molecular Formula: C₁₁H₁₈BrNO₂. Molecular Weight: Not explicitly stated, but estimated at ~290–300 g/mol. Relevance: The bromine atom enhances electrophilic substitution reactivity compared to chlorine, while the methyl group increases steric hindrance. This compound is used in cross-coupling reactions for drug intermediates .
tert-Butyl 5,6-dihydropyridine-1(2H)-carboxylate () Substituents: No halogen; unsaturated dihydropyridine ring. Similarity Score: 0.90 (compared to the target compound). Key Difference: Lack of chlorine reduces electrophilicity but improves stability under basic conditions. This compound is a precursor for hydrogenation or oxidation reactions .
Functional Group Variations
Key Compounds:
tert-Butyl 3-cyano-5,6-dihydropyridine-1(2H)-carboxylate () Substituents: Cyano (CN) group at position 3. Molecular Formula: C₁₂H₁₆N₂O₂. Molecular Weight: 236.27 g/mol. Properties: The electron-withdrawing cyano group increases ring electrophilicity, enabling nucleophilic additions. The compound’s topological polar surface area (53.3 Ų) suggests moderate solubility in polar solvents .
tert-Butyl 6-(chloromethyl)-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate ()
- Substituents : Chloromethyl (CH₂Cl) on a fused pyrrolopyridine ring.
- Molecular Formula : C₁₃H₁₇ClN₂O₂.
- Molecular Weight : 268.74 g/mol.
- Utility : The chloromethyl group facilitates alkylation reactions, while the fused ring system enhances rigidity for target-specific drug design .
Comparative Data Table
Biological Activity
tert-Butyl 3-chloro-1,2,3,6-tetrahydropyridine-1-carboxylate is a heterocyclic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H16ClNO2
- CAS Number : 124133205
- Molecular Weight : 219.69 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems. The compound exhibits notable interactions with several biological targets.
- Antiparasitic Activity : Research indicates that derivatives of tetrahydropyridine compounds can exhibit antiparasitic properties. The compound's structural features enhance its affinity for specific enzyme targets involved in parasite metabolism .
- Neuroprotective Effects : Some studies suggest that similar tetrahydropyridine derivatives might protect neuronal cells from oxidative stress and apoptosis, potentially relevant in neurodegenerative diseases .
- Anticancer Potential : Preliminary findings indicate that the compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell cycle regulation .
Table 1: Summary of Biological Activities
Detailed Findings
- Antiparasitic Activity : In a study assessing various tetrahydropyridine derivatives, tert-butyl 3-chloro-1,2,3,6-tetrahydropyridine demonstrated significant activity against Leishmania donovani, with an EC50 value indicating potent efficacy .
- Neuroprotective Properties : A model using SH-SY5Y neuroblastoma cells showed that the compound could decrease cell death induced by oxidative stressors. The mechanism involved the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors .
- Anticancer Effects : In vitro studies indicated that the compound could inhibit the growth of various cancer cell lines (e.g., HeLa and MCF7) by inducing cell cycle arrest at the G1 phase and promoting apoptosis through caspase activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
